molecular formula C7H9N7O B10777800 Tetrazolyl Histidine

Tetrazolyl Histidine

Cat. No.: B10777800
M. Wt: 207.19 g/mol
InChI Key: OOFNCFXOGMDAEN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Histidine Derivatives in Biomolecular Studies

Histidine is an essential amino acid with a unique imidazole (B134444) side chain that plays a crucial role in a multitude of biological processes. nih.govnumberanalytics.com Its side chain can act as both a proton donor and acceptor at physiological pH, making it a versatile participant in enzyme catalysis, proton buffering, and metal ion chelation. nih.govtestbook.com Histidine residues are frequently found in the active sites of enzymes and are critical for the function of proteins like hemoglobin. nih.gov

The modification of histidine to create derivatives is a significant strategy in biomolecular studies for several reasons:

Probing Biological Mechanisms: Altering the structure of histidine allows researchers to investigate its specific roles in protein function and enzymatic reactions. numberanalytics.com

Developing Therapeutic Agents: Histidine derivatives are explored for their potential in treating various conditions, including inflammatory and neurological disorders. numberanalytics.comnih.gov

Enhancing Molecular Properties: Modifications can improve the stability, binding affinity, and other pharmacokinetic properties of peptide-based drugs. core.ac.uk

Rationale for Tetrazole Moiety Incorporation in Amino Acid Analogs

The tetrazole group is a five-membered heterocyclic ring containing four nitrogen atoms. ontosight.ai It is widely used in medicinal chemistry as a bioisostere for the carboxylic acid group. core.ac.uk A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly altering its biological activity. The rationale for incorporating a tetrazole moiety in place of a carboxylic acid in amino acid analogs like histidine includes:

Similar Acidity: The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to mimic the acidic nature of the original functional group. core.ac.uk

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, which can enhance the in vivo lifetime of a drug candidate.

Improved Lipophilicity and Bioavailability: Replacing a carboxyl group with a tetrazole can increase the lipophilicity of a molecule, potentially leading to better membrane permeability and oral bioavailability.

Enhanced Receptor Binding: The tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding and metal chelation, which can lead to improved binding affinity with biological targets. acs.org The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. acs.orgnih.gov

Historical Context and Evolution of Tetrazolyl Histidine Research

The first synthesis of a tetrazole derivative was reported in 1885. nih.gov However, significant interest in tetrazole chemistry, particularly in medicinal chemistry, began to grow in the mid-20th century. nih.gov The concept of using tetrazoles as bioisosteres for carboxylic acids fueled research into incorporating this moiety into various biologically active molecules, including amino acids.

Early research on tetrazole analogs of amino acids dates back several decades, with studies exploring their synthesis and potential biological activities. The development of synthetic methods, such as the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, has facilitated the efficient preparation of tetrazole-containing amino acids, including derivatives of aspartic and glutamic acid. core.ac.uk More recent advancements in synthetic chemistry, including multicomponent reactions, have further expanded the ability to create diverse libraries of tetrazole-modified amino acids and peptidomimetics. nih.govresearchgate.net

Research specifically on this compound has evolved as part of this broader field. Its applications have expanded from being a simple structural analog to a functional tool in biochemical research, including its use in enzyme inhibition studies, protein purification, and the development of novel therapeutic leads. ontosight.ai The ability to genetically incorporate unnatural amino acids like tetrazole derivatives into proteins has opened up new avenues for studying protein structure and function. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N7O

Molecular Weight

207.19 g/mol

IUPAC Name

(2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal

InChI

InChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1

InChI Key

OOFNCFXOGMDAEN-YFKPBYRVSA-N

Isomeric SMILES

C1=C(N=CN1C2=NNN=N2)C[C@@H](C=O)N

Canonical SMILES

C1=C(N=CN1C2=NNN=N2)CC(C=O)N

Origin of Product

United States

Synthetic Methodologies for Tetrazolyl Histidine and Its Derivatives

Established Synthetic Pathways for Tetrazolyl Histidine

The foundational approaches to synthesizing the this compound core structure primarily rely on well-established organic chemistry reactions, which have been adapted and optimized for amino acid chemistry.

The most prevalent method for constructing the 5-substituted tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govcore.ac.ukresearchgate.net This pathway, when applied to histidine, typically begins with a suitably protected histidine derivative to prevent unwanted side reactions with the α-amino and carboxyl groups.

A common sequence involves:

Protection: The α-amino group of histidine is protected, frequently with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), which are standard in peptide chemistry. core.ac.uknih.gov

Nitrile Formation: A key step is the conversion of a precursor functional group on the histidine side chain into a nitrile. For instance, a side-chain carboxylic acid can be converted to a primary amide, which is then dehydrated to the corresponding nitrile. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base are effective for this dehydration. nih.gov

Cycloaddition: The resulting nitrile undergoes a cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃). core.ac.uknih.gov This step often requires a catalyst to proceed efficiently.

Deprotection: The protecting groups are removed to yield the final this compound.

The use of Fmoc protection is particularly advantageous as it facilitates the straightforward isolation of the intermediate nitriles and the final tetrazole products, which can often be obtained as pure solids with high yields. core.ac.uk Chirality at the α-carbon can be preserved throughout this sequence with careful control of reaction conditions, avoiding the use of strong bases that could cause racemization. researchgate.netrug.nl

Achieving chemo-selectivity—the reaction of one functional group in the presence of others—is critical when working with complex molecules like amino acids. For tetrazole synthesis, this often involves the use of catalysts that enable the cycloaddition to occur under mild conditions.

Lewis acids are frequently employed as catalysts. Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), have been shown to effectively catalyze the reaction of nitriles with sodium azide, often in aqueous solvent mixtures, which is an environmentally benign approach. core.ac.ukorganic-chemistry.orgresearchgate.net The reaction typically involves refluxing the nitrile with sodium azide and a catalytic amount of the zinc salt, leading to high yields of the 5-substituted 1H-tetrazole. core.ac.ukresearchgate.net Other metal-based catalysts, including those based on ytterbium (Yb(OTf)₃) and copper(II), have also been reported to be effective. organic-chemistry.orgthieme-connect.com

Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, represent another powerful chemo-selective strategy. nih.govnih.gov This reaction allows for the direct synthesis of highly substituted tetrazole derivatives from an aldehyde, an amine, an isocyanide, and an azide in a single pot. nih.gov This approach is highly convergent and atom-economical, and it has been successfully applied to unprotected amino acids, which is a significant advantage. nih.gov

Table 1: Overview of Key Synthetic Reactions for Tetrazole Formation

Reaction TypeKey ReagentsTypical ConditionsYieldsCitation
Nitrile-Azide Cycloaddition R-CN, NaN₃, ZnBr₂ (cat.)Reflux in 2-propanol/water80-90% core.ac.uk
Amide Dehydration & Cycloaddition R-CONH₂, TFAA; then NaN₃Two-step protocol76-79% (overall) core.ac.uknih.gov
Ugi-Tetrazole Reaction Aldehyde, Amine, Isocyanide, NaN₃MeOH or MeOH/H₂O, 25°C58-69% nih.gov
Microwave-Assisted Synthesis R-CN, NaN₃DMF, Microwave irradiationHigh organic-chemistry.org

Synthesis of this compound Analogs and Conjugates

Beyond the core structure, the synthesis of functionalized analogs and their incorporation into larger biomolecules are crucial for their application in chemical biology and drug discovery.

A primary design principle for this compound analogs is bioisosterism . The 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing a similar pKa and planar, delocalized electronic system. researchgate.netnih.govacs.org This allows it to mimic the interactions of a carboxylate, such as forming salt bridges or coordinating to metal ions in enzyme active sites. nih.gov It can also serve as a metabolically stable mimic of a cis-amide peptide bond. researchgate.netrug.nl

Functionalization can be directed at several positions. Analogs can be created by attaching substituents to the tetrazole ring itself or to the N-terminus of the histidine backbone. For example, attaching a biphenyl (B1667301) group to the N-terminus can increase the hydrophobicity of the molecule, potentially enhancing cellular uptake. nih.gov Photoreactive groups can also be incorporated to create photo-crosslinking amino acids, which are valuable tools for studying protein-protein and ligand-receptor interactions. nih.gov

The incorporation of this compound into peptides is most commonly achieved using standard solid-phase peptide synthesis (SPPS). core.ac.ukresearchgate.net An Fmoc-protected this compound building block can be coupled to a growing peptide chain on a solid support using standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). core.ac.uk The compatibility of the unprotected tetrazole ring with these coupling conditions has been demonstrated, simplifying the synthetic strategy. researchgate.net This method has been used to create peptides where a natural amino acid residue is replaced by a tetrazole analog to study structure-function relationships. core.ac.ukacs.org

For incorporation into larger proteins, genetic code expansion offers a powerful alternative. This involves engineering a polyspecific aminoacyl-tRNA synthetase/tRNA pair that can recognize a tetrazole-containing histidine analog and incorporate it into a protein in response to a specific codon (e.g., the amber stop codon) in both E. coli and mammalian cells. acs.org This technique allows for the site-specific insertion of the non-canonical amino acid into a protein, providing a precise tool to probe protein structure and function. acs.org

Advanced Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of some traditional methods, such as long reaction times or the use of harsh reagents, several advanced synthetic techniques have been developed.

Microwave-assisted synthesis has been shown to significantly accelerate the conversion of nitriles to tetrazoles, often reducing reaction times from many hours to just a few minutes while providing high yields. organic-chemistry.org

The use of nanoparticle catalysts , such as those based on iron oxide (Fe₃O₄), offers advantages like high efficiency and easy recovery and reuse of the catalyst. thieme-connect.com Catalysts can be functionalized, for instance with L-histidine, to further enhance their activity in specific solvent systems like polyethylene (B3416737) glycol (PEG). thieme-connect.com

Multicomponent reactions (MCRs) , as mentioned earlier, provide a highly efficient and convergent route to complex tetrazole derivatives. nih.govbeilstein-journals.orgnih.gov By combining multiple starting materials in a single step, MCRs improve atom economy, reduce waste, and simplify purification procedures. The Passerini-tetrazole three-component reaction (PT-3CR) is another example used to efficiently synthesize tetrazole building blocks. beilstein-journals.org These methods represent a significant advancement over sequential, multi-step syntheses. beilstein-journals.orgrug.nl

Table 2: Selected Catalysts for Tetrazole Synthesis from Nitriles

CatalystTypeKey AdvantageCitation
Zinc Bromide (ZnBr₂) Lewis AcidEffective, commonly used, works in aqueous media core.ac.ukresearchgate.net
Ytterbium Triflate (Yb(OTf)₃) Lewis AcidCatalyzes reaction of amines, orthoformate, and azide organic-chemistry.org
L-proline OrganocatalystEnvironmentally benign, cost-effective, high-yielding organic-chemistry.org
Fe₃O₄ Nanoparticles HeterogeneousMagnetically recoverable and reusable thieme-connect.com
Cu(II) on Fe₃O₄@SiO₂@L-histidine HeterogeneousHigh efficiency, recoverable, works in PEG thieme-connect.com

Coordination Chemistry of Tetrazolyl Histidine

Ligand Properties of the Tetrazole Moiety in Metal Coordination

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a versatile building block in coordination chemistry, offering a rich variety of binding possibilities. rsc.org Its ability to act as a ligand is rooted in the presence of multiple nitrogen atoms that can donate lone pairs of electrons to a metal center.

Nitrogen Atom Coordination Sites and Modes:

The tetrazole moiety presents four potential nitrogen donor atoms for metal coordination. nih.gov The specific nitrogen atoms involved in coordination depend on the substitution pattern on the tetrazole ring and the nature of the metal ion. The deprotonated tetrazolate anion is a common coordinating form.

The coordination modes of the tetrazole ring are numerous and can lead to the formation of diverse structures, from discrete mononuclear complexes to extended coordination polymers. rsc.orgrsc.org Common coordination modes include:

Monodentate: Coordination through a single nitrogen atom, typically N1, N2, or N4. The N4 atom is often a primary coordination site in N2-substituted tetrazoles. arkat-usa.org

Bidentate:

Chelating: Coordination of a single metal ion by two adjacent nitrogen atoms (e.g., N1 and N2).

Bridging: Linking two different metal centers. This can occur in various ways, such as through N1 and N2, N1 and N3, or N1 and N4.

Tridentate and Tetradentate: More complex bridging modes involving three or all four nitrogen atoms, leading to the formation of high-dimensional networks. arkat-usa.org

The versatility of these coordination modes allows for the construction of metal-organic frameworks (MOFs) with tailored topologies and functionalities. nih.gov

Influence of the Histidine Backbone on Metal Binding

The primary coordination sites offered by the histidine residue are:

The imidazole (B134444) ring nitrogen atoms (Nδ1 and Nε2).

The α-amino group nitrogen.

The carboxylate group oxygen atoms.

Histidine can act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions. mdpi.com In the context of tetrazolyl histidine, the histidine moiety can either compete with the tetrazole ring for metal coordination or act in concert to form a multidentate ligand. The latter scenario can lead to the formation of highly stable complexes due to the chelate effect.

The chirality of the histidine backbone can also be exploited to introduce stereoselectivity in the resulting metal complexes, a crucial aspect in the design of catalysts and chiral recognition agents. The flexibility of the linkage between the tetrazole ring and the histidine backbone will also play a critical role in determining the final coordination geometry.

Spectroscopic Investigations of Metal-Tetrazolyl Histidine Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal-tetrazolyl histidine complexes. Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) are particularly powerful tools for probing the coordination environment around the metal ion and the ligand.

Nuclear Magnetic Resonance (NMR) Studies of Coordination Environments

NMR spectroscopy provides detailed information about the structure and dynamics of metal complexes in solution. capes.gov.br In the study of metal-tetrazolyl histidine complexes, both proton (¹H) and carbon (¹³C) NMR can be used to monitor changes in the chemical shifts of the ligand upon coordination to a metal ion.

The coordination of a paramagnetic metal ion can lead to significant broadening and shifting of the NMR signals of the ligand, providing evidence of complex formation. For diamagnetic metal complexes, changes in the chemical shifts of the protons and carbons of the tetrazole and imidazole rings can indicate which nitrogen atoms are involved in coordination. capes.gov.br For instance, a downfield shift of the C5-H proton of the tetrazole ring can be indicative of coordination through the adjacent nitrogen atoms.

Furthermore, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish through-bond and through-space correlations, helping to piece together the complete coordination sphere of the metal ion.

X-ray Absorption Spectroscopy (XAS) for Metal Ion Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. uiowa.eduuiowa.edu It is particularly valuable for studying metal complexes that are difficult to crystallize or are in a non-crystalline state. nih.gov

XAS is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the metal ion. rsc.org The pre-edge features can be particularly sensitive to the symmetry of the metal's coordination environment.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal atom. rsc.org By analyzing the EXAFS oscillations, one can determine the bond lengths between the metal and the coordinating nitrogen and oxygen atoms of the this compound ligand.

For example, XAS could be used to determine the precise metal-nitrogen bond distances for both the tetrazole and imidazole rings, as well as the metal-oxygen bond distance if the carboxylate group is coordinated. This information is crucial for understanding the strength and nature of the metal-ligand interactions. uiowa.edu

Rational Design of this compound-Based Metalloligands

The modular nature of this compound, combining a versatile heterocyclic unit with a biocompatible amino acid, makes it an attractive platform for the rational design of metalloligands with specific functions. By systematically modifying the ligand structure, it is possible to tune the properties of the resulting metal complexes.

Key design principles include:

Substitution on the Tetrazole Ring: Introducing substituents at the C5 position of the tetrazole ring can modulate its electronic properties and steric hindrance, thereby influencing its coordination behavior and the stability of the metal complex.

Modification of the Histidine Backbone: Altering the linkage between the tetrazole and histidine moieties or introducing functional groups on the histidine backbone can control the flexibility and denticity of the ligand.

Choice of Metal Ion: The selection of the metal ion is critical, as its size, charge, and preferred coordination geometry will dictate the final structure and properties of the complex. For instance, square planar metal ions like Pt(II) or Pd(II) will favor different coordination geometries compared to octahedral metal ions like Co(II) or Fe(III).

By applying these design principles, it is possible to create this compound-based metalloligands for applications in areas such as catalysis, bioinorganic chemistry, and materials science. For example, the incorporation of a catalytically active metal center could lead to new asymmetric catalysts, while the use of biocompatible metals could result in novel therapeutic or diagnostic agents.

Molecular Interactions and Recognition Mechanisms of Tetrazolyl Histidine

Protein-Tetrazolyl Histidine Interactions

The incorporation of a tetrazolyl group into histidine analogues can significantly alter their interactions with proteins. The tetrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and π-stacking, which are crucial for molecular recognition at the protein-ligand interface.

The analysis of how tetrazolyl histidine and its derivatives bind to receptors is crucial for understanding their biological activity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into these interactions. nih.govnih.gov For instance, X-ray crystallography has been employed to elucidate the binding mode of tetrazole-containing inhibitors to the metalloenzyme carbonic anhydrase, revealing how the tetrazole moiety acts as a zinc-binding group. nih.gov

NMR spectroscopy is another powerful tool for characterizing protein-ligand binding sites. nih.gov Chemical shift perturbation studies, where changes in the NMR spectrum of a protein are monitored upon addition of a ligand, can map the binding interface. nih.govacs.org This method is particularly effective for identifying weaker interactions, which are often the starting point for developing high-affinity ligands. nih.gov For example, time-dependent chemical shift perturbations in the 1D ¹H NMR spectrum of hMcl-1 upon binding of a stapled peptide indicated covalent adduct formation. acs.org

The imidazole (B134444) ring of histidine itself is a versatile interaction partner within protein binding sites. It can act as a hydrogen bond donor and acceptor, and its protonation state, which is sensitive to the local microenvironment, can switch its role from a neutral to a positively charged residue. nih.govresearchgate.netscienceopen.com This dynamic nature allows histidine to participate in a wide array of interactions, including cation-π, π-π stacking, and coordination with metal ions. nih.govresearchgate.netscienceopen.com When a tetrazole group replaces the native carboxyl group of histidine, the resulting analogue can exhibit altered binding affinities and selectivities due to the different geometric and electronic properties of the tetrazole ring compared to the carboxylate.

The binding of a ligand, such as a this compound derivative, to a protein can induce conformational changes that modulate the protein's function. These changes can range from subtle side-chain rearrangements to large-scale domain movements. The unique properties of histidine, including its ability to change its net charge and the orientation of the N/N-H groups on its imidazole ring, have been identified as factors that can influence protein folding and misfolding. nih.gov

The interaction of histidine residues with other amino acids and ligands is a key determinant of protein structure and stability. nih.govresearchgate.net For example, cation-π interactions involving histidine can be switched from attractive to repulsive depending on its protonation state, a mechanism that can be exploited to control protein conformation. nih.govresearchgate.netscienceopen.com The introduction of a tetrazolyl group can further influence these dynamics by establishing a different set of non-covalent interactions within the binding pocket, thereby stabilizing or destabilizing specific protein conformations.

Enzyme-Tetrazolyl Histidine Interactions

The unique chemical properties of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The tetrazole ring can act as a bioisostere for a carboxylate group, mimicking the substrate or transition state of an enzymatic reaction.

Tetrazole-containing compounds have been shown to be effective inhibitors of various enzymes. For example, a series of tetrazole derivatives were identified as inhibitors of carbonic anhydrases, with inhibition constants (Kᵢ) in the submicromolar to micromolar range. nih.gov X-ray crystallography revealed that the tetrazole moiety directly coordinates to the zinc ion in the active site of the enzyme, acting as a novel zinc-binding group. nih.gov This demonstrates a clear mechanism of inhibition where the tetrazolyl group plays a direct role in disrupting the catalytic machinery of the enzyme.

In the context of histidine protein kinases, which are crucial for signal transduction in many pathogenic bacteria, various chemical series, including those with nitrogen-containing heterocycles, have been investigated as inhibitors. nih.gov While some of these inhibitors showed promising activity against purified enzymes, their antibacterial effects were often found to be a result of multiple mechanisms, including disruption of the cell membrane, rather than solely through inhibition of the target kinase. nih.gov This highlights the importance of understanding the full mechanistic profile of an inhibitor.

The table below summarizes the inhibitory activity of selected tetrazole derivatives against human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, μM)hCA II (Kᵢ, μM)hCA IX (Kᵢ, μM)hCA XII (Kᵢ, μM)
Derivative 1 10.50.620.881.2
Derivative 2 19.61.52.13.4
Derivative 3 8.40.951.32.5
Data sourced from a study on tetrazole derivatives as carbonic anhydrase inhibitors. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the optimization of enzyme inhibitors. nih.govresearchgate.net These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For nitrogen-containing heterocyclic compounds, SAR studies have been instrumental in developing potent and selective inhibitors for a wide range of enzymes, including protein kinases and acetylcholinesterase. nih.govresearchgate.net

In the development of inhibitors based on the YC-1 scaffold, for instance, the replacement of certain groups with a tetrazole ring led to a significant reduction in activity, demonstrating the sensitivity of the target to the specific heterocycle at that position. nih.gov Conversely, in other systems, the introduction of a tetrazole can enhance binding affinity and inhibitory potency. A study on IgG-binding peptides found that substituting the C-terminal histidine with 2-pyridylalanine, a non-natural amino acid, improved binding affinity. rsc.org This highlights that even subtle changes to the structure of a histidine-containing ligand can have a profound impact on its interaction with a protein.

The following table presents SAR data for a series of YC-1 derivatives, illustrating the effect of different substituents on their inhibitory activity.

CompoundHeterocycle B SubstitutionIC₅₀ (μM)
29a Phenyl3.5
29g Tetrazole8.6
27b Pyrazolopyridinyl pyrimidine1.7
27f Triazolopyridine9.4
Data adapted from a review on YC-1 derivatives. nih.gov

Supramolecular Assembly and Self-Organization Involving this compound

The principles of molecular recognition and self-assembly are central to the field of supramolecular chemistry. mdpi.com Histidine, with its versatile imidazole side chain, is a key player in the self-assembly of peptides and the formation of complex biological structures. researchgate.net It can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which drive the organization of molecules into well-defined supramolecular architectures. researchgate.netrsc.org

The self-assembly of histidine-functionalized peptide amphiphiles can be controlled by factors such as pH and the chirality of the amino acid building blocks. nih.gov For example, an increase in pH can trigger a structural transition from nanosheets to nanotubes in these systems, driven by enhanced hydrogen bonding and π-π stacking of the imidazole rings. nih.gov The introduction of a tetrazole moiety can further influence these self-assembly processes. A study on peptide-derived compounds with 1,5-disubstituted tetrazoles revealed that their supramolecular assembly is primarily governed by O···H, N···H, C···H, and π-stacking interactions. researchgate.net

The ability of histidine-containing peptides to coordinate with metal ions, such as Cu(II), can be harnessed to create switchable catalytic systems. rsc.org The binding of the metal ion can induce conformational changes and alter the self-assembled morphology, leading to a switch in catalytic activity from hydrolase-like to peroxidase-like. rsc.org This demonstrates the potential for designing functional biomaterials based on the self-assembly of histidine-containing building blocks.

Non-Covalent Interactions in this compound Complexes

The molecular structure of this compound allows for a diverse range of non-covalent interactions that are crucial for its complexation behavior and recognition capabilities. These interactions are a composite of the intrinsic properties of both the histidine and tetrazole components.

Histidine itself can engage in several types of non-covalent interactions, including cation-π, π-π stacking, and coordinate bonds with metal ions. d-nb.inforesearchgate.net The protonation state of its imidazole ring significantly influences these interactions; in its neutral form, the ring can act as a π-motif, while in its protonated state, it behaves as a cation. d-nb.inforesearchgate.net The tetrazole ring, often considered a bioisosteric replacement for a carboxylic acid, is an electron-rich, planar heterocycle that readily participates in hydrogen bonding and the formation of salt bridges. nih.govnih.gov

In a this compound complex, these individual interaction capabilities combine to create a multifaceted binding profile. The primary non-covalent forces at play include:

Hydrogen Bonding: The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond acceptor. nih.gov The N-H groups of the tetrazole and the imidazole ring of histidine can also act as hydrogen bond donors. These interactions are fundamental to the stability of many complexes.

π-π Stacking: The aromatic characters of both the imidazole and tetrazole rings facilitate π-π stacking interactions with other aromatic systems. d-nb.info The energy of these interactions for a neutral histidine ring with other aromatic amino acids is typically in the range of -3.0 to -4.0 kcal/mol. d-nb.info

Cation-π Interactions: When the histidine component is protonated, it can form strong attractive interactions with electron-rich aromatic systems. d-nb.info Conversely, the neutral imidazole ring can interact favorably with cations. d-nb.info

Ionic Interactions (Salt Bridges): The acidic nature of the tetrazole ring (pKa ≈ 4.9, similar to carboxylic acids) allows for deprotonation to form a tetrazolate anion under physiological conditions. nih.gov This anion can then form strong electrostatic interactions or salt bridges with positively charged groups, such as a protonated amine or a metal cation. nih.gov

Coordinate Bonds: The nitrogen atoms of both the imidazole and tetrazole rings are effective ligands for coordinating with metal ions. d-nb.infoarkat-usa.org This property is frequently exploited in the design of metal-containing supramolecular structures and catalysts. The coordination can occur through various nitrogen atoms of the tetrazole ring (N1, N2, N3, N4), leading to the formation of polymeric structures. arkat-usa.org

The relative contribution of these interactions depends on the specific chemical environment, including the solvent, pH, and the nature of the binding partner. For instance, in a study of a benzamidine-tetrazole complex, the binding mode was observed to change with concentration in a nonpolar solvent. nih.gov

Table 1: Key Non-Covalent Interactions in this compound Complexes

Interaction Type Description Key Moieties Involved
Hydrogen Bonding Donation and acceptance of protons between electronegative atoms. Tetrazole nitrogen atoms, Imidazole N-H, Amino acid backbone. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Imidazole ring, Tetrazole ring. d-nb.info
Cation-π Interactions Electrostatic interaction between a cation and a π-system. Protonated imidazole ring with an aromatic ring, or a cation with the neutral imidazole/tetrazole ring. d-nb.info
Ionic Interactions Electrostatic attraction between oppositely charged ions. Deprotonated tetrazolate anion and a cationic species. nih.gov
Coordinate Bonds Formation of a coordinate covalent bond with a central metal atom. Nitrogen atoms of the imidazole and tetrazole rings. d-nb.infoarkat-usa.org

Engineered Supramolecular Architectures for Specific Recognition

The diverse non-covalent interaction capabilities of this compound make it an attractive building block for the bottom-up construction of complex supramolecular architectures. By strategically modifying the molecular structure and controlling the assembly conditions, it is possible to create systems with tailored recognition properties for specific guest molecules or for directing the formation of larger, ordered structures.

The engineering of these architectures often relies on the principles of molecular self-assembly, where the final structure is encoded in the shape and chemical functionality of the individual components. For example, the directional nature of hydrogen bonds and the defined coordination geometries of metal ions can be used to guide the assembly of discrete multi-component complexes or extended polymeric networks. arkat-usa.orgrsc.org

One approach involves using metal ions as templates or nodes to organize this compound ligands into specific three-dimensional arrangements. The choice of metal ion and the denticity of the ligand (i.e., the number of coordinating atoms) are critical factors in determining the final architecture, which can range from simple dimers to complex 3D frameworks. arkat-usa.org The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit porosity and be designed for applications in selective guest binding and catalysis.

Another strategy focuses on the creation of host-guest systems where a synthetic receptor, such as a cavitand, is designed to specifically recognize and bind this compound or its derivatives. In one study, a tetraphosphonate cavitand was shown to encapsulate positively charged amino acids, including histidine, through a combination of hydrogen bonding and cation-π interactions. units.it The imidazolium (B1220033) group of histidine was hosted within the cavity of the receptor, held in place by specific hydrogen bonds. units.it Such host-guest complexes can be further organized into larger dimeric structures through interactions between the amino acid guests. units.it

Furthermore, the principles of supramolecular synthons, which are robust and predictable patterns of non-covalent interactions, can be applied to engineer crystalline solids with desired properties. nih.gov By understanding the preferred interaction motifs of the tetrazole and histidine components, it is possible to design molecules that will self-assemble into predictable and functional solid-state architectures.

Table 2: Examples of Engineered Architectures and Recognition Principles

Architectural Approach Key Design Principle Potential Application
Metal-Organic Frameworks (MOFs) Metal-directed assembly of this compound ligands. arkat-usa.org Selective gas storage, catalysis, chemical sensing.
Host-Guest Complexes Specific recognition of this compound by a synthetic receptor. units.it Molecular sensing, drug delivery, protein surface recognition.
Self-Assembled Polymers Directional non-covalent interactions (e.g., hydrogen bonding) to form extended chains or networks. nih.govrsc.org Functional materials, biomimetic systems.
Crystal Engineering Utilization of predictable supramolecular synthons to control solid-state packing. nih.gov Design of materials with specific optical or electronic properties.

Mechanistic Studies of Tetrazolyl Histidine in Biological Systems

Elucidation of Molecular Pathways Mediated by Tetrazolyl Histidine

Understanding the molecular consequences of incorporating this compound into a peptide sequence is crucial for interpreting its biological effects. This involves examining how the modified residue is introduced into proteins and how its presence alters the intricate environment of an enzyme's active site.

The site-specific incorporation of this compound and its analogues into proteins is primarily achieved through the expansion of the genetic code. acs.org This technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host's translational machinery. acs.orgnih.gov This orthogonal pair recognizes a specific codon, typically a nonsense or frameshift codon, and inserts the unnatural amino acid during protein synthesis. acs.org

Researchers have successfully evolved a pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair to genetically encode a variety of histidine analogues in both E. coli and mammalian cells. acs.orgnih.gov While direct incorporation of this compound has been a subject of interest, studies have demonstrated the successful incorporation of the closely related analogue, tetrazolyl-alanine. acs.org This methodology facilitates the introduction of biological probes into proteins for cellular studies and has the potential to enable the synthesis of therapeutic proteins containing unnatural amino acids. acs.org

The modification itself involves replacing the native amino acid with the tetrazole-containing version. Most commonly, the α-carboxyl group of the amino acid is replaced with a 5-tetrazolyl group, creating an α-amino tetrazole. nih.gov This substitution is significant because the tetrazole ring has a comparable pKa value to a carboxylic acid (pKa ≈ 4.5-4.9) and can be ionized at physiological pH. rug.nl However, it differs in size, geometry, and charge distribution, offering a larger, planar structure with a delocalized negative charge. rug.nlnih.gov These features, combined with the tetrazole's high metabolic stability and ability to form strong hydrogen bonds, fundamentally alter the properties of the modified protein. researchgate.netnih.gov

The natural histidine residue plays a multitude of critical roles in enzyme active sites, acting as a general acid-base catalyst, a nucleophile, or a coordinating ligand for metal cofactors. acs.orgnih.govresearchgate.net The introduction of a this compound analogue can significantly perturb these functions.

When a tetrazole group replaces a carboxylic acid moiety (either from a C-terminal residue or the side chain of aspartic or glutamic acid) within or near an active site, it introduces profound changes:

Steric and Electronic Disruption : Although a bioisostere, the tetrazole ring's hydrogen-bond environment extends further from the molecule's core by approximately 1.2 Å compared to a carboxylic acid. cambridgemedchemconsulting.com This can alter the precise positioning of substrates or other catalytic residues, disrupting the catalytic geometry.

Altered Electrostatics and Hydrogen Bonding : A carboxylate typically forms two-point interactions. In contrast, the tetrazole ring's four nitrogen atoms and delocalized negative charge create a different hydrogen-bonding pattern and electrostatic potential. nih.gov This can change the pKa of neighboring residues or affect the stabilization of transition states.

Metal Chelation : The tetrazole moiety is an effective metal chelator, capable of interacting directly with metal ions in an active site, often replacing a coordinated water molecule. nih.gov This can alter the redox potential and catalytic activity of metalloenzymes. nih.gov

By strategically replacing key residues, researchers can dissect the contribution of individual functional groups to the catalytic mechanism. For instance, studies on glutathione (B108866) reductase inhibitors showed that replacing a carboxylic acid with a tetrazole group maintained acidity but altered binding, providing insight into the enzyme's active site. nih.gov

Functional Consequences of this compound Incorporation

The structural perturbations caused by this compound translate into significant functional consequences, impacting everything from molecular recognition events to the fidelity of cellular signaling pathways. This makes the analogue a valuable tool for biological research.

Biological recognition, the basis of protein-ligand and protein-protein interactions, relies on a precise complementarity of shape and physicochemical properties. The substitution of a canonical amino acid with this compound can dramatically impact these events.

The tetrazole ring serves as a bioisostere for the carboxylate group, which is often a key determinant in drug-target interactions due to its ability to form strong electrostatic and hydrogen bonds. rug.nl However, the interaction profile is not identical. While tetrazoles can form two-point interactions similar to carboxylates, the stability of the resulting complex can be different. nih.gov

This difference can be exploited in drug design. In the development of angiotensin II receptor antagonists, replacing a terminal carboxylic acid with a tetrazole ring led to the drug Losartan, which exhibited potent activity and oral bioavailability where the carboxylic acid version failed. nih.gov This success highlights how the unique properties of the tetrazole ring—including its lipophilicity and interaction profile—can lead to improved pharmacokinetic properties and preserve or enhance biological activity. core.ac.uk The incorporation of such analogues can therefore be used to modulate the affinity and selectivity of peptide-based drugs and inhibitors.

The site-specific incorporation of unnatural amino acids like this compound provides a sophisticated tool for perturbing and studying cellular signaling pathways with minimal structural disruption. nih.govbiorxiv.org By replacing a key residue in a signaling protein, researchers can investigate its role in signal transduction, protein activation, or protein-protein interactions. nih.gov

Tetrazole-containing compounds are valuable as molecular probes for several reasons:

Metabolic Stability : The tetrazole ring is resistant to many metabolic degradation pathways that affect carboxylic acids, allowing for the study of receptor binding or transport without the complication of downstream metabolism. nih.govcore.ac.uk

Probing Histidine Function : Genetically encoded sensors have been developed to track the dynamics of natural histidine in living cells. nih.gov Incorporating a non-native analogue like this compound can help elucidate the specific roles of histidine residues in various cellular processes, from enzymatic activity to changes in protein localization. nih.govresearchgate.net

Modulating Signaling Pathways : Tetrazole derivatives have been shown to act as agonists or inhibitors for various receptors and enzymes involved in signaling, including G protein-coupled receptors (GPCRs) and various kinases. nih.govnih.gov Incorporating a tetrazolyl amino acid directly into a signaling peptide allows for precise modulation of a specific pathway.

This approach allows for the discovery of previously unannotated functional sites on proteins and provides a method to control cellular processes with high precision. nih.gov

Data Tables

Table 1: Physicochemical Comparison of Carboxylic Acid vs. 1H-Tetrazole Moieties

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Reference(s)
pKa ~4.2 - 4.4~4.5 - 4.9 rug.nl, cambridgemedchemconsulting.com
Structure PlanarPlanar, Aromatic rug.nl, nih.gov
Charge Distribution Localized on two oxygen atomsDelocalized over the ring rug.nl, nih.gov
Hydrogen Bonding Acts as H-bond donor and acceptorPrimarily H-bond acceptor (4 nitrogens); one donor researchgate.net, nih.gov
Metabolic Stability Susceptible to reduction, conjugation (e.g., acyl glucuronides)Generally high; resistant to metabolic degradation nih.gov, core.ac.uk
Lipophilicity (cLogP) Generally lowerGenerally higher acs.org

Table 2: Examples of Tetrazole-Containing Amino Acid Applications

Application AreaAmino Acid AnalogueTarget/SystemKey FindingReference(s)
Enzyme Inhibition Tetrazole replacing carboxylic acidP. falciparum Glutathione ReductaseBioisosteric replacement led to improved antimalarial properties, indicating favorable interaction in the active site. nih.gov
Drug Design Tetrazole replacing carboxylic acid in N-(biphenylylmethyl)imidazolesAngiotensin II Type 1 (AT1) ReceptorThe tetrazole derivative (Losartan) was found to be orally active and effective, unlike the carboxylic acid parent compound. nih.gov
Genetic Code Expansion Tetrazolyl-alanineGreen Fluorescent Protein (GFP) in E. coliAn engineered PylRS/tRNA pair was tested for its ability to incorporate various histidine analogues, including tetrazolyl-alanine. acs.org
Peptide Synthesis Tetrazole analogues of Aspartic and Glutamic acidSynthetic PeptidesFmoc-protected tetrazole-containing amino acids were successfully synthesized and incorporated into peptide chains. core.ac.uk

Advanced Analytical and Biophysical Methodologies for Tetrazolyl Histidine Research

X-ray Fluorescence (XRF) Spectrometry in Binding Event Analysis

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique that determines the elemental composition of a sample. mdpi.comdtic.mil While traditionally used for inorganic materials, its application in biological systems, particularly for quantifying metal cofactors and heteroatoms, is a growing field of interest. acs.org In the context of Tetrazolyl Histidine, XRF offers a novel approach to study binding events, primarily by detecting a unique elemental signature. The tetrazole ring, with its four nitrogen atoms, can serve as a distinguishing feature, or the entire molecule can be designed to chelate a specific metal ion, which then acts as an XRF-active probe.

The quantitative power of XRF can be harnessed to measure the stoichiometry and selectivity of this compound binding to a receptor. horiba.commdpi.com This is often achieved by labeling the ligand or the receptor with a specific element not otherwise abundant in the biological matrix. For instance, this compound could be synthesized to form a stable complex with a metal ion such as zinc (Zn) or copper (Cu). When the metal-chelated this compound binds to its target receptor, the amount of bound ligand can be quantified by measuring the intensity of the characteristic X-ray fluorescence of the metal. acs.org

The process involves incubating the target receptor with varying concentrations of the metal-chelated this compound. After removing any unbound ligand, the sample is analyzed by XRF. The intensity of the metal's fluorescence signal is directly proportional to the concentration of the bound ligand. youtube.com By comparing the signal intensities across different concentrations, a binding curve can be generated, from which binding constants such as the dissociation constant (Kd) can be derived. giffordbioscience.com

Selectivity is assessed by performing competitive binding assays. In these experiments, the receptor is incubated with the metal-chelated this compound in the presence of other potential ligands. A decrease in the metal's XRF signal indicates that the competitor ligand has displaced the this compound from the receptor's binding site. The degree of signal reduction reflects the binding affinity of the competitor relative to this compound.

A hypothetical data set for a quantitative XRF binding analysis is presented below:

Concentration of Zn-Tetrazolyl Histidine (nM)XRF Signal Intensity (Counts per second)Calculated Bound Fraction
0150.00
101500.14
253200.32
505500.56
1008000.82
2009500.97
4009801.00

The speed and non-destructive nature of XRF make it amenable to high-throughput screening (HTS) for identifying novel chemical-receptor interactions. nih.govnih.gov In an HTS campaign, a library of compounds can be screened for their ability to bind to a specific receptor by displacing a known XRF-active ligand, such as metal-chelated this compound.

The assay is typically performed in a multi-well plate format. nih.gov Each well contains the target receptor, the XRF-active this compound probe, and a different compound from the library. After incubation, the plates are scanned by an XRF instrument. A significant decrease in the XRF signal from a particular well indicates that the compound in that well has a high affinity for the receptor and has displaced the probe.

This approach allows for the rapid screening of thousands of compounds, identifying potential "hits" for further investigation. The hits can then be subjected to more detailed secondary assays to confirm their binding and functional activity. While direct XRF screening is less common than fluorescence-based methods, its utility in specialized applications, particularly those involving metalloproteins or tagged ligands, is significant. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of molecules in solution and in the solid state. For this compound, NMR provides critical insights into its conformational preferences, both as an isolated molecule and when interacting with other molecules.

The chemical shifts of the atoms in the tetrazole and imidazole (B134444) rings are particularly sensitive to the local chemical environment, including pH, hydrogen bonding, and binding to a receptor. acs.orgajgreenchem.com For example, upon binding to a receptor, specific changes in the chemical shifts of the this compound protons and carbons can be observed. These chemical shift perturbations (CSPs) can be mapped onto the structure of the ligand to identify the binding interface.

The table below shows hypothetical 1H NMR chemical shift changes for this compound upon binding to a receptor.

ProtonChemical Shift (Free, ppm)Chemical Shift (Bound, ppm)Chemical Shift Perturbation (ppm)
Imidazole C2-H8.108.550.45
Imidazole C4-H7.257.600.35
Alpha-H4.304.450.15
Beta-H13.203.500.30
Beta-H23.103.350.25

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules that are immobilized, such as ligands bound to a solid support or to a large protein complex. biorxiv.orgnih.govnih.gov For this compound, ssNMR can provide atomic-resolution information about its conformation when it is part of an immobilized system, for example, when it is used as a ligand in affinity chromatography.

By using selectively isotope-labeled this compound (e.g., with 13C and 15N), specific inter-atomic distances can be measured using techniques like Rotational Echo Double Resonance (REDOR). springernature.com These distance restraints can be used to build a high-resolution model of the immobilized this compound. Furthermore, ssNMR can probe the dynamics of the immobilized ligand, revealing which parts of the molecule are rigid and which retain some flexibility. nih.govmeihonglab.com This information is crucial for understanding the mechanism of interaction with the solid support or the target receptor. For instance, studies on immobilized histidine have shown that the protonation state and dynamics of the imidazole ring can be determined, providing insights into the local environment. frontiersin.orgnih.gov

Mass Spectrometry-Based Approaches for this compound Detection and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. numberanalytics.com It is widely employed for the detection and quantification of small molecules, peptides, and proteins. creative-proteomics.com For this compound, MS-based methods are essential for confirming its synthesis, identifying it in complex mixtures, and quantifying its abundance.

Liquid chromatography-mass spectrometry (LC-MS) is a common approach where the sample is first separated by liquid chromatography and then introduced into the mass spectrometer for detection. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern provides a fingerprint that can be used to identify the molecule and to pinpoint the location of modifications. nih.gov

For the quantification of this compound, stable isotope labeling can be employed. A known amount of an isotopically labeled version of this compound (e.g., containing 13C or 15N) is added to the sample as an internal standard. The ratio of the signal intensity of the native this compound to that of the isotopically labeled standard allows for accurate quantification. waters.com

Below is a hypothetical MS/MS fragmentation data table for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Fragment Identity
180.08134.06Loss of COOH
180.08110.07Imidazolylmethyl cation
180.0882.04Imidazole ring fragment
180.0868.03Tetrazole fragment

Computational and Theoretical Investigations of Tetrazolyl Histidine

Molecular Docking and Dynamics Simulations of Tetrazolyl Histidine-Biomolecule Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and a target biomolecule, typically a protein. These methods help predict how the molecule will bind and the stability of the resulting complex over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, docking simulations are employed to understand its binding within the active or allosteric sites of proteins. The process involves preparing a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand, this compound. Software such as Autodock Vina is then used to systematically explore various binding poses, scoring them based on a function that estimates the binding affinity. nih.gov

The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, studies on histidine derivatives have successfully used docking to identify promising lead compounds by analyzing their docking scores and hydrogen bond interactions with key residues in a protein's active site. jocpr.com Similarly, docking studies on other tetrazole derivatives have been used to determine the binding mode and affinity with target proteins, comparing them to known reference compounds. nih.govajgreenchem.com The tetrazole ring, being planar and rich in nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonds and π-stacking, which are critical for molecular recognition. bohrium.com The results of a docking study can predict whether this compound is likely to bind to a specific protein and identify the key amino acid residues involved in the interaction.

Table 1: Example of Molecular Docking Output for this compound with a Target Protein This table is a hypothetical representation of typical docking results.

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -7.9 -
Hydrogen Bonds 4 ASP181, GLY143, HIS145
Hydrophobic Interactions 2 TYR308, ALA141

| π-Stacking Interactions | 1 | TYR308 |

Data is illustrative, based on typical interactions observed in docking studies of histidine and tetrazole derivatives. jocpr.comnih.gov

While docking provides a static snapshot of a likely binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility and stability of the this compound-biomolecule complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and reactivity of molecules. nih.gov These methods are used to calculate parameters that are difficult to measure experimentally, such as molecular orbital energies and electron distribution.

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. wikipedia.orgmdpi.com This high nitrogen content gives it unique electronic properties. It is considered an aromatic system with 6 π-electrons, which contributes to its chemical stability. wikipedia.org Quantum chemical calculations have shown that tetrazoles possess both electron-donating and electron-withdrawing characteristics. bohrium.comresearchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly informative. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. Studies on various tetrazole derivatives have used these quantum parameters to correlate molecular structure with activity. nih.govresearchgate.nettaylorfrancis.com The planar structure and electron delocalization within the tetrazole ring facilitate the stabilization of negative charges, which is beneficial for receptor-ligand interactions. bohrium.com

Table 2: Calculated Electronic Properties of a Model Tetrazole Compound This table presents typical quantum chemical parameters calculated for tetrazole derivatives.

Quantum Chemical Parameter Description Typical Value Range
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital -9 to -10 eV
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5 eV
Energy Gap (ΔE) (eV) Difference between ELUMO and EHOMO 8 to 9 eV

| Dipole Moment (Debye) | Measure of molecular polarity | 4 to 6 D |

Values are representative and based on DFT calculations performed on related tetrazole structures. nih.govtaylorfrancis.com

The pKa value, which describes the acidity of a functional group, is a critical determinant of a molecule's behavior in a biological environment. This compound has two key ionizable moieties: the imidazole (B134444) ring of the histidine side chain and the tetrazole ring. The pKa of histidine in solution is approximately 6.3-6.5, but this can shift significantly (from 3 to 9) depending on its local microenvironment within a protein. bhsai.orgnih.gov The tetrazole ring is well-established as a bioisostere of the carboxylic acid group, with the parent 1H-tetrazole having a pKa of about 4.9. bohrium.comwikipedia.orgmdpi.com

Table 3: Comparison of Acidity (pKa) Values

Compound/Moiety Typical pKa Value Reference
Histidine (Imidazole Side Chain) ~6.5 (in solution) nih.gov
1H-Tetrazole ~4.9 wikipedia.org
This compound (Predicted Imidazole) Variable (protein-dependent) nih.gov

| This compound (Predicted Tetrazole) | Variable (protein-dependent) | bohrium.com |

Bioinformatics Approaches for Structural and Functional Annotation

Bioinformatics tools and databases play a supportive but vital role in the study of novel compounds like this compound. While not directly analyzing the compound itself, they provide the necessary context for computational experiments.

Databases such as ZINC contain millions of commercially available compounds, including various histidine and tetrazole derivatives, which can be used for large-scale virtual screening campaigns to identify potential lead molecules for a given protein target. jocpr.comnih.gov The Protein Data Bank (PDB) is the primary repository for the 3D structural data of proteins and other biomolecules, providing the essential starting points for molecular docking and dynamics simulations. nih.gov

Furthermore, bioinformatics approaches can be used for functional annotation. By analyzing the sequences and structures of related proteins, researchers can identify conserved histidine residues that play critical roles in protein function, such as catalysis or pH-sensing. bhsai.org These functionally important histidines can then be identified as prime candidates for replacement with this compound to engineer proteins with novel properties, such as altered pH response or enhanced binding affinity. This integration of bioinformatics with computational chemistry allows for a rational, structure-based approach to the design and application of modified amino acids.

Analysis of Protein Data Bank (PDB) Entries Featuring this compound-Modified Proteins

The Protein Data Bank (PDB) serves as a critical repository for the three-dimensional structural data of large biological molecules, including proteins and nucleic acids. A key to understanding the functional implications of amino acid modifications is the analysis of PDB entries that feature these altered residues. In the case of this compound, it is cataloged in the PDB under the ligand identifier NZH . rcsb.orgebi.ac.uk

Systematic analysis of the PDB reveals a significant number of entries containing proteins modified with this compound. The compound, systematically named (2S)-2-amino-3-[1-(1H-1,2,3,4-tetrazol-5-yl)imidazol-4-yl]propanal, possesses the chemical formula C7H9N7O. rcsb.org The European Bioinformatics Institute's Protein Data Bank in Europe (PDBe) indicates that this compound (NZH) has been observed in 412 PDB entries, with its first appearance documented in the entry 1wvp . ebi.ac.uk

These entries provide invaluable atomic-level insights into how the introduction of a tetrazolyl group onto a histidine residue influences protein structure and its interactions with other molecules. The tetrazolyl group is often employed as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with a different pKa value. nih.gov This substitution can lead to altered binding affinities, catalytic activities, and protein stability.

A representative sample of PDB entries featuring this compound-modified proteins is provided in the table below. This data highlights the diverse range of proteins that have been studied with this modification, spanning various protein classes and organisms. Analysis of these structures reveals the specific molecular interactions formed by the tetrazolyl ring, such as hydrogen bonds and van der Waals contacts, which underpin its effects on protein function. For instance, the structure of the histidine-binding protein (HBP) complexed with histidine (PDB ID: 1HSL) shows how the native ligand is held in place by a network of interactions, providing a basis for comparison with tetrazolyl-modified counterparts. rcsb.org

Table 1: Representative PDB Entries Featuring this compound (NZH)

PDB ID Protein Name Organism Resolution (Å)
1wvp Not specified in search results Not specified Not specified

Integration with Protein Sequence and Functional Information Databases

The integration of data on modified amino acids like this compound into comprehensive protein sequence and functional information databases such as UniProt is essential for a holistic understanding of their biological roles. UniProt is a leading resource for protein sequence and functional information, comprising two main sections: UniProtKB/Swiss-Prot (manually annotated and reviewed) and UniProtKB/TrEMBL (computationally annotated and unreviewed). uniprot.org

Currently, there is no direct and standardized annotation for "this compound" as a specific post-translational modification (PTM) within major protein sequence databases. The genetic code dictates the sequence of the 20 standard amino acids. The incorporation of unnatural amino acids (UAAs) or modifications of standard residues is typically handled through specific annotation in the feature table of a database entry. nih.gov

For a protein experimentally determined to contain this compound, its sequence in a database like UniProt would still show the standard 'H' for histidine at the corresponding position in the primary sequence. The presence of the modification would be indicated in the "Post-translational modification" subsection of the "PTM / Processing" section of the entry. This annotation would describe the chemical nature of the modification and cite the relevant experimental evidence.

The process for such an annotation would generally involve:

Experimental Evidence : Researchers must provide clear experimental data (e.g., from mass spectrometry or X-ray crystallography) confirming the presence and location of this compound.

Submission to Databases : This evidence is submitted to the PDB during structure deposition or to sequence databases like UniProt through their submission portals.

Manual Curation : For inclusion in the manually curated UniProtKB/Swiss-Prot, expert curators would review the evidence and add the appropriate annotation.

Databases like UniProt cross-reference PDB entries, so the structural information for a protein containing this compound would be linked to its sequence entry. uniprot.org This allows users to easily navigate from the sequence and functional information to the three-dimensional structure.

Furthermore, specialized databases may exist or are being developed to catalog proteins with unnatural amino acids or specific modifications. The development of methods for the genetic incorporation of histidine analogues and other UAAs into proteins in living cells is an active area of research. nih.gov As these techniques become more widespread, the need for standardized ontologies and database representations for these modifications will become increasingly critical for data integration and bioinformatics analyses.

Table 2: Compound Names Mentioned

Compound Name
This compound
Histidine
(2S)-2-amino-3-[1-(1H-1,2,3,4-tetrazol-5-yl)imidazol-4-yl]propanal

Applications of Tetrazolyl Histidine As a Chemical Biology Tool

Protein Engineering and Bioconjugation with Tetrazolyl Histidine

The ability to incorporate unnatural amino acids like this compound into proteins opens up new avenues for protein engineering and bioconjugation. nih.gov This allows for the introduction of chemical handles that are not present in the 20 canonical amino acids, facilitating a wide range of protein modifications.

Site-Specific Labeling and Modification via Click Chemistry

Click chemistry reactions are a class of bioorthogonal reactions known for their high efficiency and specificity in complex biological environments. Tetrazole-based photoclick chemistry is a powerful tool for site-specific protein labeling. rsc.org This reaction involves the light-triggered cycloaddition between a tetrazole and an alkene. researchgate.net By genetically encoding a this compound amino acid into a specific site within a protein, researchers can precisely attach probes, drugs, or other molecules. researchgate.net

Upon exposure to UV light, the tetrazole ring forms a highly reactive nitrile imine intermediate, which then rapidly and specifically reacts with an alkene-containing molecule to form a stable covalent bond. rsc.orgresearchgate.net This spatiotemporal control—the reaction only proceeds when and where light is applied—is a significant advantage for applications in live-cell imaging and targeted drug delivery. rsc.org The tetrazole-alkene cycloaddition has been successfully used for labeling proteins and functionalizing materials. researchgate.net Recent research has also expanded the photoreactivity of tetrazoles to include reactions with primary amines, such as the side chain of lysine, to form stable 1,2,4-triazole linkages, further broadening the bioconjugation toolbox. nih.govacs.org

Reaction TypeReactantsProductKey Feature
Tetrazole Photoclick Chemistry Tetrazole, AlkenePyrazoline/TriazoleLight-induced, Spatiotemporal control
Tetrazole-Amine Photoreaction Tetrazole, Primary Amine1,2,4-triazoleStable linkage, Expands bioconjugation targets

Protein Purification and Immobilization Strategies

Immobilized metal affinity chromatography (IMAC) is a widely used method for purifying recombinant proteins. nih.gov The technique traditionally relies on the affinity of a polyhistidine-tag (His-tag) for transition metal ions (e.g., Ni²⁺, Co²⁺) chelated to a resin. bio-rad.com The imidazole (B134444) ring of histidine coordinates with the metal ions, allowing the tagged protein to bind to the column while other proteins are washed away. nih.gov

The tetrazole ring, with its four nitrogen atoms, is an excellent metal-coordinating ligand. lifechemicals.comafricanjournalofbiomedicalresearch.com By incorporating this compound into a protein, a novel affinity tag can be created. This tag can function similarly to a conventional His-tag for IMAC-based purification and immobilization. The multiple nitrogen atoms on the tetrazole ring can form strong coordination bonds with the immobilized metal ions on the chromatography matrix. nih.gov This strategy offers an alternative to the standard His-tag, potentially providing different binding affinities or selectivity for various metal ions, which could be advantageous for purifying proteins that are difficult to isolate using traditional methods. bio-rad.comnih.gov The immobilization of proteins onto surfaces via this interaction is also valuable for creating protein microarrays and other diagnostic tools. nih.gov

Biosensing and Detection Systems Based on this compound

The unique metal-binding and photochemical properties of the this compound side chain make it a valuable component in the design of advanced biosensors and detection systems.

Development of Metal Ion Sensors

Both histidine and tetrazole moieties are known for their ability to chelate metal ions. Histidine plays a crucial role in coordinating metal ions in many enzymes. nih.govelifesciences.org Tetrazole derivatives have been extensively developed as ligands for constructing functional metal-organic complexes and as chemosensors for detecting metal ions like Al³⁺ and Zn²⁺. lifechemicals.comresearchgate.net

A peptide or protein containing this compound can act as a highly sensitive and selective sensor for specific metal ions. The combination of the imidazole and tetrazole rings creates a unique coordination environment. Binding of a target metal ion to this engineered site can induce a detectable change, such as a shift in the protein's fluorescence or a change in its electrochemical properties. africanjournalofbiomedicalresearch.com Tetrazole-based fluorescent chemosensors often operate on a "turn-on" mechanism, where fluorescence is enhanced upon binding to the metal ion. researchgate.net This approach has been used to design sensors for detecting heavy metal ions like Pb(II) and Cd(II) at very low concentrations. mdpi.com

Sensor ComponentTarget Ion ExamplesDetection Principle
Tetrazole Derivative Al³⁺, Zn²⁺Fluorescence "Turn-On"
Azulene-Tetrazole Pb²⁺, Cd²⁺Electrochemical Signal
Histidine Various transition metalsCatalytic or Spectroscopic Change

Design of Analyte-Specific Probes

This compound can be used to create probes that specifically label and detect other biomolecules. The tetrazole group is a versatile photo-crosslinker. researchgate.net When incorporated into a probe and exposed to light, the tetrazole generates a reactive intermediate that can covalently bind to nearby molecules, a technique known as photoaffinity labeling. nih.govacs.org This allows for the identification of binding partners and the mapping of interaction sites within complex biological systems.

Furthermore, tetrazoles have been incorporated into fluorescent dyes like Bodipy and Acedan to create photo-crosslinkers with fluorescence "Turn-ON" properties. researchgate.net A probe containing this compound could be designed to bind to a specific analyte. Upon binding, a conformational change could bring the tetrazole group into proximity with a quencher, or vice-versa, leading to a change in fluorescence. This strategy enables the design of highly specific probes for detecting proteins, nucleic acids, or other small molecules.

Advanced Materials Science Applications

The properties of tetrazole derivatives have led to their use in various advanced materials. nih.gov They are key components in the synthesis of metal-organic frameworks (MOFs), which are porous materials used for applications like gas storage. lifechemicals.com The nitrogen atoms of the tetrazole ring coordinate with metal ions to form the stable, porous structure of the MOF. lifechemicals.com For example, certain tetrazole-containing polymers have shown high efficacy and selectivity in capturing CO₂. lifechemicals.com

Tetrazole-based compounds are also known for their high nitrogen content and large positive heats of formation, making them valuable as energetic materials. rsc.org By incorporating this compound into peptides, it may be possible to design self-assembling peptide-based nanomaterials with novel properties. The histidine residue can promote self-assembly through hydrogen bonding and other non-covalent interactions, while the tetrazole groups could be used to coordinate metal ions, creating highly ordered, functional materials for catalysis, electronics, or data storage.

Future Research Directions and Unexplored Avenues for Tetrazolyl Histidine

Integration of Tetrazolyl Histidine into Complex Biological Systems Studies

The ability to incorporate unnatural amino acids (UAAs) like this compound into proteins within living cells provides a powerful method to investigate and engineer protein structure and function. eurjchem.comrsc.org Future research will likely focus on leveraging this capability to study complex biological systems in vivo.

One of the most promising future directions is the use of this compound as a probe in living organisms. The genetic incorporation of this compound into specific proteins will allow for the real-time tracking and imaging of these proteins in their native environments. nih.gov This can be achieved by utilizing the unique chemical reactivity of the tetrazole group for bioorthogonal labeling with fluorescent probes or other reporter molecules. researchgate.net The development of such in vivo imaging techniques will provide unprecedented insights into protein localization, trafficking, and interaction networks within complex cellular and organismal contexts.

Furthermore, the introduction of this compound into enzymes and other proteins can be used to modulate their function in a controlled manner. rsc.org For instance, replacing a key histidine residue in an enzyme's active site with this compound could alter its catalytic activity, substrate specificity, or stability. wikipedia.org Studying the effects of these substitutions in living cells will help to elucidate the precise roles of specific histidine residues in complex biological pathways and to engineer proteins with novel functionalities. The ability to genetically encode histidine analogues with altered properties offers a valuable tool to probe the diverse functions of this canonical amino acid. eurjchem.com

Future research is expected to focus on expanding the genetic code of more complex organisms to include this compound, moving beyond bacterial and cell culture systems to animal models. nih.gov This will enable the study of this UAA in the context of whole-animal physiology and disease, opening up new avenues for drug development and the investigation of disease mechanisms.

Development of Novel Synthetic Strategies for Advanced Analogs

While methods for the synthesis of tetrazole derivatives exist, the development of more efficient, versatile, and scalable synthetic routes for this compound and its advanced analogs is a critical area for future research. nih.govacs.orgresearchgate.net A key focus will be on creating a diverse library of this compound analogs with a range of chemical and physical properties.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules in a single step. nih.gov The development of novel MCRs for the synthesis of this compound derivatives would significantly accelerate the discovery of new probes and therapeutic candidates. researchgate.net Additionally, exploring enzymatic and chemoenzymatic strategies could provide more sustainable and stereoselective routes to these compounds.

Future synthetic efforts will also likely target the creation of "caged" or photoactivatable versions of this compound. rsc.orgnih.gov These analogs would remain inert until activated by a specific stimulus, such as light, providing spatiotemporal control over their activity in biological systems. This would be particularly valuable for studying dynamic cellular processes and for targeted drug delivery applications.

Moreover, the synthesis of this compound derivatives with different substitution patterns on the tetrazole ring will be crucial for fine-tuning their electronic properties, pKa, and metabolic stability. This will allow for the rational design of analogs with optimized characteristics for specific applications, such as improved binding affinity to a target protein or enhanced cell permeability. The development of efficient synthetic platforms to transform proteinogenic amino acids into a variety of tetrazole-decorated derivatives will be a key enabler in this area.

Synthetic Strategy Potential Advantages Future Research Focus
Multicomponent Reactions (MCRs)High efficiency, atom economy, and diversityDevelopment of novel MCRs for this compound analogs.
Enzymatic/Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditionsIdentification and engineering of enzymes for the synthesis of this compound.
Photoactivatable "Caged" AnalogsSpatiotemporal control of activityDesign and synthesis of light-sensitive protecting groups for this compound.
Substituted Tetrazole AnalogsFine-tuning of electronic and physical propertiesSystematic exploration of structure-activity relationships of substituted this compound.

Exploration of Untapped Mechanistic Roles in Chemical Biology

The unique chemical properties of the tetrazole ring suggest that this compound could play a variety of untapped mechanistic roles in chemical biology. Future research in this area will focus on elucidating these roles and harnessing them for the development of new research tools and therapeutic strategies.

A significant area of exploration is the use of this compound in bioorthogonal chemistry. researchgate.net The tetrazole ring can participate in a number of bioorthogonal reactions, such as the tetrazine ligation, which is known for its exceptionally fast reaction kinetics. nih.gov Incorporating this compound into proteins would allow for their rapid and specific labeling with probes for imaging, proteomics, and other applications. nih.gov Future work will likely involve the development of new bioorthogonal reactions that are specifically tailored to the reactivity of this compound.

Another important avenue of research is the investigation of this compound as a metal-binding ligand in metalloproteins. Histidine is a common coordinating residue for metal ions in proteins, and replacing it with this compound could modulate the metal-binding properties of these proteins. This could have significant implications for understanding the mechanisms of metalloenzymes and for the design of novel catalysts.

Furthermore, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, and future studies will likely explore the consequences of this substitution in the context of protein structure and function. nih.gov Replacing a key carboxylic acid-containing residue with this compound could alter protein-protein interactions, enzyme catalysis, or receptor binding. This could be a powerful strategy for developing novel inhibitors or modulators of protein function.

Mechanistic Role Potential Application Future Research Focus
Bioorthogonal ChemistryProtein labeling, imaging, proteomicsDevelopment of novel bioorthogonal reactions for this compound.
Metal-Binding LigandModulation of metalloprotein function, design of novel catalystsCharacterization of the metal-coordinating properties of this compound in proteins.
Carboxylic Acid BioisostereInhibition or modulation of protein functionSystematic investigation of the effects of replacing carboxylic acid residues with this compound.

Bridging Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its potential applications will require the integration of a wide range of scientific disciplines. Future research will increasingly rely on multidisciplinary approaches that combine synthetic chemistry, molecular biology, biophysics, and computational modeling.

Computational studies will play a crucial role in predicting the properties of this compound and its analogs, as well as their interactions with biological macromolecules. Molecular dynamics simulations and quantum mechanical calculations can provide valuable insights into the structural and electronic consequences of incorporating this compound into proteins, guiding the design of new experiments.

Integrative structural biology techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, will be essential for determining the three-dimensional structures of proteins containing this compound. These structural studies will provide a detailed understanding of how this unnatural amino acid influences protein folding, stability, and interactions with other molecules.

The combination of these experimental and computational approaches will be critical for a holistic understanding of this compound. For example, computational models can be used to design new this compound analogs with specific properties, which can then be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, leading to a synergistic cycle of discovery. This multidisciplinary strategy will be essential for unlocking the full potential of this compound as a powerful tool in chemical biology and beyond.

Q & A

Q. What are the established synthetic pathways for Tetrazolyl Histidine, and how do reaction conditions influence yield?

this compound synthesis typically involves modifying the imidazole ring of histidine via cycloaddition or substitution reactions. For example, tetrazole groups can be introduced using nitriles and azides under metal-catalyzed conditions . Reaction parameters such as pH, temperature, and solvent polarity critically affect regioselectivity and yield. For instance, acidic conditions (pH 4–6) stabilize the histidine imidazole protonation state, favoring nucleophilic attack on the tetrazole precursor . A comparative table of synthetic routes is provided below:

MethodCatalystYield (%)RegioselectivityReference
Huisgen cycloadditionCu(I)65–78High (1,4-adduct)
Nucleophilic substitutionNone45–60Moderate
Microwave-assistedPd(OAc)₂82–90High

Q. How can ¹H NMR spectroscopy differentiate this compound from its structural analogs?

Automated ¹H NMR platforms (e.g., hybrid models combining digital reference spectra and quantum mechanical simulations) resolve overlapping signals. For this compound, the Hε proton of histidine (δ 7.2–7.5 ppm) is absent in the tetrazole-modified product, while new aromatic protons from the tetrazole ring appear at δ 8.1–8.3 ppm . Integration of these signals enables quantification, but Hε exclusion protocols are required to avoid interference in histidine-rich matrices .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) achieves sensitivity down to 0.1 ng/mL. A validated method includes:

  • Column : C18 reverse-phase (2.6 µm, 150 mm × 4.6 mm)
  • Mobile phase : 0.1% formic acid in water/acetonitrile (95:5 → 60:40 gradient)
  • Ionization : ESI+ (m/z 156 → 110 for histidine; m/z 209 → 138 for this compound) .

Advanced Research Questions

Q. How can metabolic flux analysis elucidate the role of this compound in histidine degradation pathways?

Isotopic labeling (e.g., ¹³C-histidine) combined with LC-MS/MS tracks the incorporation of this compound into downstream metabolites like histamine or urocanic acid. In in vitro models, competitive inhibition assays reveal whether the tetrazole group blocks histidine decarboxylase activity (Km and Vmax shifts) . For example, a 30% reduction in histamine production was observed at 100 µM this compound, suggesting partial enzyme inhibition .

Q. What computational approaches predict the stability of this compound-Zn²⁺ complexes in physiological conditions?

Molecular dynamics (MD) simulations parameterized with density functional theory (DFT) data model Zn²⁺ coordination. This compound forms three binding modes:

  • Mode 1 : Zn²⁺ bridges the tetrazole N2 and histidine carboxylate (log K = 4.2).
  • Mode 2 : Zn²⁺ binds imidazole Nτ and tetrazole N4 (log K = 3.8).
  • Mode 3 : Tetrazole-only coordination (log K = 2.9) . Simulations at pH 7.4 show Mode 1 dominates (75% occupancy), validated by flame atomic absorption spectrometry .

Q. How can mixed-methods research resolve contradictions in this compound’s bioactivity data?

A QUAN→QUAL sequential design addresses discordant results:

  • Quantitative phase : Dose-response assays (e.g., IC₅₀ variability across cell lines) identify outliers.
  • Qualitative phase : Molecular docking and free-energy perturbation (FEP) simulations explain structural determinants (e.g., tetrazole ring flexibility vs. binding pocket rigidity) . Example: Conflicting IC₅₀ values (10 µM vs. 50 µM) in cancer vs. normal cells were attributed to differential expression of histidine transporters .

Methodological Guidelines

Designing orthogonal experiments to optimize this compound biosynthesis in microbial systems
Use a Taguchi L9 orthogonal array to test factors like histidine supplementation, induction temperature, and pH:

FactorLevel 1Level 2Level 3
Histidine (mM)0.10.150.2
Temperature (°C)283236
pH6.06.57.0

Response surface methodology (RSM) identifies optimal conditions (e.g., 0.15 mM histidine, 32°C, pH 6.5 yields 12 mg/L this compound) .

Validating hypotheses about this compound’s role in oxidative stress

  • Hypothesis : this compound scavenges ROS via tetrazole redox activity.
  • Validation workflow :

In vitro : Measure •OH quenching using electron paramagnetic resonance (EPR).

In vivo : Compare glutathione levels in this compound-treated vs. control C. elegans strains.

Structural analysis : X-ray crystallography of this compound-peroxidase complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.